molecular formula C25H46 B1245320 Ophiobolane

Ophiobolane

Cat. No.: B1245320
M. Wt: 346.6 g/mol
InChI Key: YDDRLCGKYATUCE-UTBISNFYSA-N
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Description

Ophiobolane is a sesterterpene and a terpenoid fundamental parent.

Chemical Reactions Analysis

Radical Cascade Cyclization

Radical-mediated polycyclization cascades enable rapid construction of ophiobolane’s 5/8/5 tricyclic framework. This approach diverges from biosynthetic cationic pathways, offering enhanced stereochemical control.

Key Reaction Pathway

StepProcessConditionsYieldSelectivity
1Trichloroketone initiationEt<sub>3</sub>B/air, TTMSH, thiol additive74%dr >20:1
28-endo/5-exo cyclizationLi-naphthalenide, THF52%C6 stereocenter retention

This method leverages trichloroketone-derived radicals to form fused rings via reductive termination modes. Diastereoselectivity is guided by a chiral thiol catalyst, overriding inherent stereochemical biases .

Photoinduced Cycloisomerization

A stereoselective photochemical strategy assembles the 5/8/5 core in a single step, exploiting UV irradiation to trigger sequential [2+2] cycloaddition and Cope rearrangement.

Experimental Highlights

  • Substrate : Chiral tertiary alcohol derivatives (e.g., 12e , 12f )

  • Conditions : UV light (254 nm), DCM, 25°C

  • Outcomes :

    • 12e (R = CF<sub>3</sub>): 44% yield, dr >20:1

    • 12f (R = cyclopropyl): 70% yield, dr >20:1

Steric bulk at C3 enhances diastereoselectivity, enabling asymmetric synthesis of this compound analogs .

Epoxide Rearrangement and Functionalization

Late-stage functionalization of this compound derivatives involves epoxide intermediates, critical for introducing oxygenation patterns.

Epoxide-Driven Transformations

Reaction TypeSubstrateReagentsProductYield
Corey–Chaykovsky epoxidationTricyclic ketone (21 )DMSA, K<sub>2</sub>CO<sub>3</sub>Spiro-epoxide62%
Reductive epoxide openingSpiro-epoxideLi-naphthalenideDiol (30 )52%

Epoxide intermediates undergo regioselective ring-opening to install hydroxyl groups, pivotal for accessing ophiobolin A’s pharmacophore .

Singlet Oxygen Ene Reaction

To construct this compound’s spirocyclic tetrahydrofuran (THF) motif, a singlet oxygen ene reaction is employed:

Procedure

  • Substrate : Tricyclic alkene (15 )

  • Conditions : Rose Bengal, O<sub>2</sub>, hv (450 nm)

  • Outcome : Tertiary alcohol (14 ) with α,β-unsaturated carbonyl

This step enables stereoselective hydroperoxidation, followed by cyclization to form the THF ring .

Challenges in A-Ring Functionalization

Efforts to functionalize this compound’s A-ring often encounter competing elimination pathways:

IssueObserved PathwayMitigation Strategy
C3-OH dehydrationAlkene formation (28 )Protection (e.g., silylation)
Epoxide rearrangementAldehyde byproduct (25 )Low-temperature quenching

Uncontrolled ionization of epoxide intermediates remains a bottleneck, necessitating alternative oxidation protocols .

Synthetic Comparisons

The table below contrasts key methodologies for this compound synthesis:

StrategyStepsKey AdvantageLimitation
Radical cyclization9–14Rapid core assemblyLimited side-chain oxidation
Biomimetic cationic38–47Biosynthetic mimicryLow step economy
Photochemical5–7Stereochemical controlSubstrate-specific yields

Radical-based approaches offer the highest efficiency, while photochemical methods excel in stereoselectivity .

Properties

Molecular Formula

C25H46

Molecular Weight

346.6 g/mol

IUPAC Name

(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane

InChI

InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1

InChI Key

YDDRLCGKYATUCE-UTBISNFYSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C

Canonical SMILES

CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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